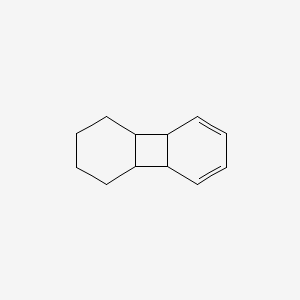![molecular formula C10H11NO2 B14678324 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid CAS No. 28330-57-6](/img/structure/B14678324.png)
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopenta[c]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Another method includes the use of cyclopentanone and benzylamine as raw materials, employing nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the processes are scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism by which 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Uniqueness
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
28330-57-6 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-4-8(10(12)13)7-2-3-11-5-9(6)7/h2-3,5-6,8H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
BYNKVNIMSRBGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2=C1C=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


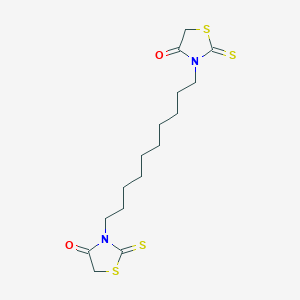
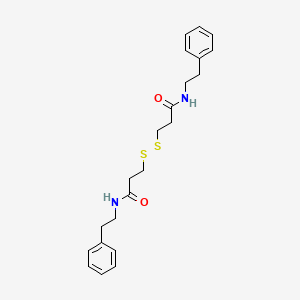
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
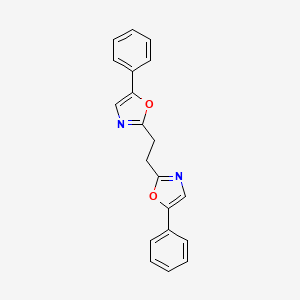




![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

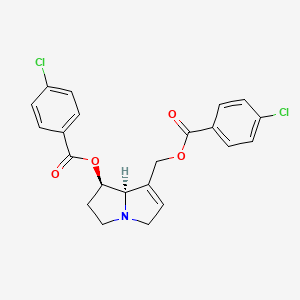
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
